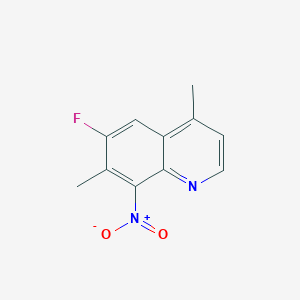
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11Br It is a derivative of tetrahydronaphthalene, where a bromine atom is substituted at the 6th position and a methylene group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1-methylene-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form 1-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-substituted-1-methylene-1,2,3,4-tetrahydronaphthalenes.
Oxidation: Formation of 6-bromo-1-formyl-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Applications De Recherche Scientifique
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and methylene substitutions.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methylene group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups.
Uniqueness
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methylene group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H11Br |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
7-bromo-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H11Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h5-7H,1-4H2 |
Clé InChI |
DKISPBHRYROLNM-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)

![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)
![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)




![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
